

A Comparative Guide to the Crystal Structure and Hydrogen Bonding Patterns of Acylureas

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Compound of Interest

Compound Name: (3-Aminobenzoyl)urea

CAS No.: 218935-75-2

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Abstract

Acylureas represent a critical class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and predictable self-assembly behavior.^[1] This guide provides an in-depth comparative analysis of the crystal structure and hydrogen bonding patterns of various acylurea derivatives. By examining the interplay of substituent effects on molecular conformation and crystal packing, we aim to provide a foundational understanding for the rational design of novel acylurea-based therapeutics and functional materials. This document synthesizes crystallographic data from the literature, presents it in a comparative format, and provides detailed experimental protocols for the synthesis and crystallographic analysis of a representative acylurea.

Introduction: The Significance of Acylurea Scaffolds

Acylureas, characterized by an acyl group attached to a urea moiety, are versatile molecular scaffolds. Their unique arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups) facilitates the formation of robust and predictable intermolecular interactions,

making them excellent building blocks for crystal engineering.[2] This capacity for controlled self-assembly is not only fundamental to understanding their solid-state properties but also plays a crucial role in their biological activity. Acylurea derivatives have demonstrated a wide range of pharmacological effects, including anticonvulsant, herbicidal, and anticancer properties. Their mechanism of action is often intrinsically linked to their three-dimensional structure and ability to form specific hydrogen bonds with biological targets.

This guide will delve into the nuances of acylurea crystal packing, with a particular focus on the prevalent hydrogen bonding motifs. We will explore how the electronic and steric properties of substituents on the acyl and urea fragments dictate the resulting supramolecular architecture.

Comparative Crystallographic Analysis of Acylurea Derivatives

The solid-state structure of acylureas is predominantly governed by the formation of strong N-H...O hydrogen bonds. However, the specific patterns of these interactions can vary significantly depending on the nature and position of substituents on the aromatic rings. A comprehensive study of N-Aryl-N'-4-Nitrophenyl Ureas has classified these structures into two main families based on their hydrogen bond patterns: "urea tape" and "non-urea tape" structures.[2]

2.1. The "Urea Tape" Motif: A Common Supramolecular Synthone

In many acylurea and diaryl urea crystal structures, a characteristic one-dimensional chain, often referred to as the "urea tape" or α -network, is observed.[3] This motif is formed by bifurcated N-H...O hydrogen bonds, where the carbonyl oxygen of one molecule accepts hydrogen bonds from both N-H donors of a neighboring molecule, forming a centrosymmetric R2(8) ring motif.[4][5] These dimeric units then propagate to form an infinite tape.

2.2. "Non-Urea Tape" Structures: The Influence of Competing Acceptors

The presence of strong hydrogen bond acceptors within the substituents can lead to a deviation from the typical "urea tape" motif.[2] For instance, in acylureas containing nitro groups or other strong acceptors, the urea N-H donors may preferentially form hydrogen bonds with these competing sites instead of the urea carbonyl.[2][3] This results in "non-urea tape" structures with distinct crystal packing arrangements.

2.3. Influence of Substituents on Molecular Conformation and Crystal Packing

The electronic nature of the substituents on the aryl rings significantly influences the molecular conformation and the resulting hydrogen bonding pattern.

- Electron-donating groups on the phenyl rings tend to favor the "urea tape" structure. In these cases, the phenyl rings are often twisted out of the plane of the urea moiety.[2]
- Electron-withdrawing groups, on the other hand, can weaken the hydrogen bond acceptor strength of the urea carbonyl and promote the formation of "non-urea tape" structures.[2][3] In such instances, the molecules often adopt a more planar conformation.[2]

The interplay between these factors is crucial for predicting the crystal packing of new acylurea derivatives.

Data Presentation: A Comparative Overview of Acylurea Crystal Structures

To facilitate a direct comparison, the following tables summarize key crystallographic and hydrogen bonding data for a selection of acylurea derivatives from the literature.

Table 1: Comparative Crystallographic Data of Selected Acylurea Derivatives

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
N-Benzoyl-N'-phenylurea	C ₁₄ H ₁₂ N ₂ O ₂	Monoclinic	P2 ₁ /c	15.5641	4.6564	21.1029	128.716	[5]
Flufenoxuron	C ₂₁ H ₁₁ ClF ₆ N ₂ O ₃	Monoclinic	P2 ₁ /c	-	-	-	-	[4]
N-((4-iodophenyl)carbamothioyl)benzamide	C ₁₄ H ₁₁ I N ₂ OS	Monoclinic	C2/c	20.3605	16.2946	10.8646	-	[6]
N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea	C ₁₁ H ₁₃ ClN ₂ O ₂ S	Triclinic	P-1	10.2262	11.5007	12.6116	$\alpha=72.25$, $\beta=66.34$, $\gamma=88.09$	

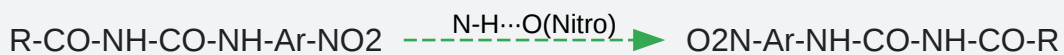
Table 2: Comparison of Hydrogen Bonding Parameters in Acylurea Derivatives

Compound	Donor (D-H)	Acceptor (A)	D-H (Å)	H...A (Å)	D...A (Å)	∠D-H...A (°)	Motif	Ref.
N-Benzoyl -N'-phenylurea	N-H	O=C	-	-	-	-	R2(8) dimer	[5]
Flufenoxuron	N-H	O=C	-	-	-	-	R2(8) dimer	[4]
N-((4-iodophenyl)carbamothioyl)benzamide	N-H	S=C	-	-	-	-	Intermolecular N-H...S	[7]
N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea	N-H	O=C	-	-	-	-	R2(8) and R2(12) rings	

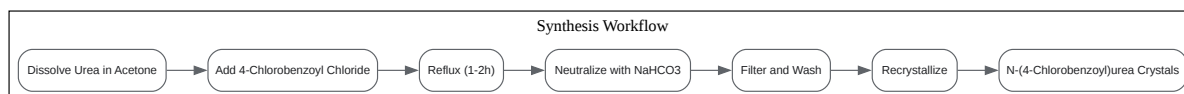
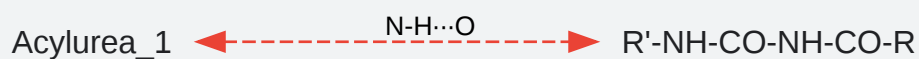
Visualization of Hydrogen Bonding Patterns

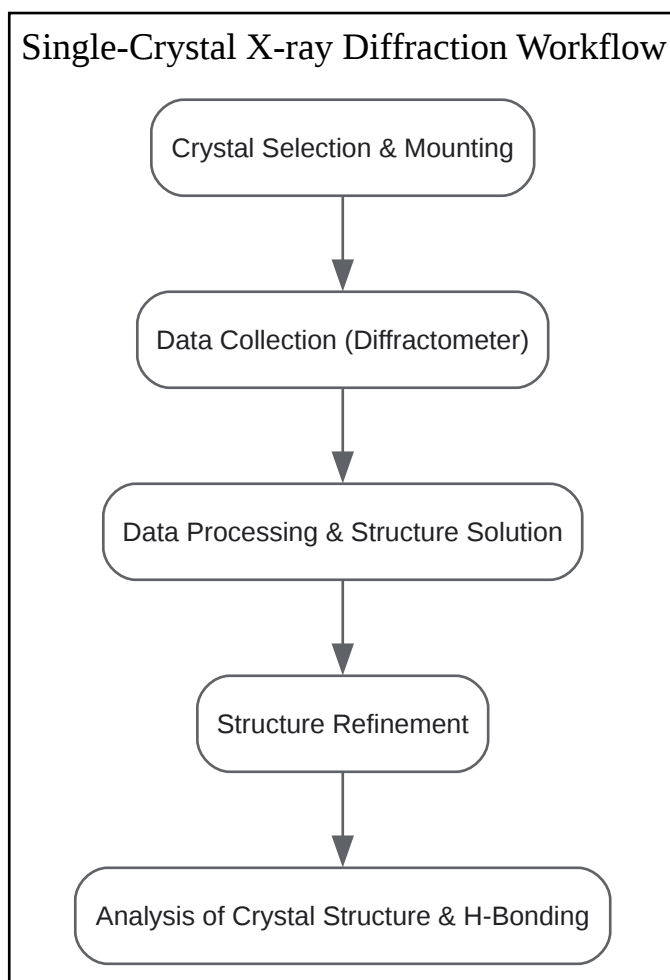
The following diagrams, generated using Graphviz, illustrate the common hydrogen bonding motifs observed in acylurea crystal structures.

B) 'Non-Urea Tape' Motif (Competition)



A) 'Urea Tape' Motif (R2(8) Dimer)





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